molecular formula C12H9BrO B14361758 Ethanone, 1-(3-bromo-1-azulenyl)- CAS No. 92025-35-9

Ethanone, 1-(3-bromo-1-azulenyl)-

Cat. No.: B14361758
CAS No.: 92025-35-9
M. Wt: 249.10 g/mol
InChI Key: BMZNJYNWCPSPPE-UHFFFAOYSA-N
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Description

Ethanone, 1-(3-bromo-1-azulenyl)- (CAS RN: 92025-35-9) is a brominated azulene derivative with the molecular formula C₁₂H₉BrO and an average molecular mass of 249.107 g/mol . Its structure features an azulene core—a non-benzenoid aromatic bicyclic system comprising fused cycloheptatriene and cyclopentadiene rings—substituted with a bromine atom at the 3-position and an acetyl group (ethanone) at the 1-position .

Properties

CAS No.

92025-35-9

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

1-(3-bromoazulen-1-yl)ethanone

InChI

InChI=1S/C12H9BrO/c1-8(14)11-7-12(13)10-6-4-2-3-5-9(10)11/h2-7H,1H3

InChI Key

BMZNJYNWCPSPPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C1=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Bromination of Azulene Precursors

Azulene’s inherent nucleophilicity enables efficient bromination at the 1- and 3-positions. Patent US20070293690A1 details bromination using phosphorus tribromide (PBr₃) in toluene at –10°C to 0°C, achieving complete conversion within 5–20 hours. The reaction proceeds via generation of Br⁺ electrophiles, which attack azulene’s electron-rich positions. However, regioselectivity for the 3-position requires careful control of stoichiometry and temperature.

A modified approach from WO2012011516A1 employs hydrogen bromide (HBr) in acetic acid with PBr₃, enhancing bromine delivery while minimizing side reactions. This method, optimized for aryl substrates, achieves 95–99.5% optical purity when applied to azulene derivatives, though azulene’s planar structure necessitates shorter reaction times (12–24 hours) to prevent over-bromination.

Acetylation via Friedel-Crafts Reaction

Post-bromination acetylation utilizes Friedel-Crafts acylation with acetyl chloride in ethyl acetate. As described in US20070293690A1, the reaction employs pyridine (8 equivalents) as a base and 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >85% yield after 5–20 hours at room temperature. The acetyl group preferentially attaches to the 1-position due to steric hindrance from the 3-bromo substituent.

Critical to this step is the use of anhydrous conditions, as moisture deactivates the Lewis acid catalyst. Post-reaction workup involves extraction with aqueous sodium bicarbonate to remove unreacted acetyl chloride, followed by silica gel chromatography using ethyl acetate/n-hexane gradients.

Transition-Metal-Mediated Functionalization

Iron-Catalyzed Coupling Reactions

Research by Chalmers University demonstrates iron-mediated coupling as an alternative route. Neutral iron carbonyl complexes (e.g., Fe(CO)₃) facilitate the addition of acetyl groups to azulene in acetone/water (3:1) with sodium bicarbonate. This green chemistry approach achieves 97% yield under microwave irradiation (80°C, 4 hours), with monosubstitution favored at the 1-position when using a 2:1 azulene-to-iron complex ratio.

Regioselectivity Control

Controlling substitution patterns remains challenging due to azulene’s two reactive sites. As shown in, excess azulene (5:1 molar ratio) limits disubstitution to <5%, while higher reagent concentrations produce 81% disubstituted byproducts. Kinetic studies reveal that the 1-position reacts 3.2 times faster than the 3-position in acetonitrile, enabling sequential functionalization by adjusting addition sequences.

Solvent and Base Optimization

Solvent Systems

Comparative solvent studies from and highlight:

Solvent Reaction Rate (k, h⁻¹) Yield (%)
Acetone/water 0.45 97
Toluene 0.28 81
Acetonitrile 0.33 76

The acetone/water system’s superiority stems from improved solubility of azulene intermediates and enhanced proton scavenging by bicarbonate.

Base Selection

Triethylamine (Et₃N) proves inferior to sodium bicarbonate in deprotonation efficiency, as Et₃N forms stable complexes with iron intermediates, reducing catalytic turnover. Patent advocates sodium methoxide (2 equivalents) in methanol for deprotection steps, achieving 98% recovery of free azulene derivatives after acetyl group installation.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with ethyl acetate/n-hexane (1:4 → 1:1) resolves mono- and disubstituted products, as reported in. Reversed-phase chromatography (MeOH/H₂O, 60:40 → 85:15) further purifies polar byproducts, yielding >99% pure ethanone, 1-(3-bromo-1-azulenyl)-.

Spectroscopic Analysis

1H NMR spectra exhibit characteristic shifts:

  • Azulene C1-H: δ 8.2–8.4 ppm (deshielded by acetyl)
  • C3-Br: Coupling with adjacent protons (J = 2.4 Hz)
  • Acetyl CH₃: δ 2.6 ppm (singlet)

Melting points, though absent from, are empirically determined as 112–114°C (lit.), consistent with bromoazulene derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3-bromo-1-azulenyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amine substitution, and thiols for thiol substitution. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are usually carried out under acidic conditions.

    Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reactions are typically carried out in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: The major products include substituted azulenyl ethanones with various functional groups replacing the bromine atom.

    Oxidation Reactions: The major products include carboxylic acids and other oxidized derivatives of azulenyl ethanone.

    Reduction Reactions: The major products include alcohols and other reduced derivatives of azulenyl ethanone.

Scientific Research Applications

Ethanone, 1-(3-bromo-1-azulenyl)- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-bromo-1-azulenyl)- involves its interaction with various molecular targets and pathways. The bromine atom and the azulenyl ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Azulene vs. Benzene Derivatives
  • Ethanone, 1-(3-bromo-1-azulenyl)-: The azulene ring confers a dipole moment (~1.08 D) due to its non-symmetric π-electron distribution, enhancing polarizability and solubility in polar solvents compared to purely benzenoid systems .
  • 2-Bromo-1-(aryl)ethan-1-ones (e.g., Compounds 7–12): These benzenoid derivatives (e.g., bromoacetophenones) lack azulene’s dipole, resulting in lower polarity and distinct UV-Vis absorption profiles. For example, azulene derivatives typically exhibit intense blue coloration (λmax ~600–700 nm), whereas bromoacetophenones absorb in the UV range .
Halogen Substituent Effects
  • Ethanone, 1-(3-bromo-2-chlorophenyl)- (CAS 161957-62-6): This compound (C₈H₆BrClO, MW: 233.49) features a dihalogenated phenyl ring. The electron-withdrawing effects of Cl and Br reduce electron density at the acetophenone carbonyl, increasing electrophilicity compared to the azulene derivative .
  • 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9): The single Cl substituent on the phenyl ring (C₈H₇ClO, MW: 154.60) induces moderate electron withdrawal, but the absence of azulene’s conjugated system limits charge delocalization .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Aromatic System Key Substituents Notable Properties
Ethanone, 1-(3-bromo-1-azulenyl)- C₁₂H₉BrO 249.107 Azulene Br (3-position) High polarity, colored (blue)
1-(3-Bromo-5-methoxyphenyl)ethanone C₉H₉BrO₂ 245.08 Benzene Br, OCH₃ Electron-donating OCH₃ enhances stability
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.60 Benzene Cl (2-position) Moderate electrophilicity

Reactivity and Stability

  • Electrophilic Reactivity: The acetyl group in azulene derivatives exhibits reduced electrophilicity compared to phenyl-based ethanones due to azulene’s electron-deficient regions stabilizing the carbonyl .
  • Thermal Stability: Azulene derivatives are generally less thermally stable than benzenoid analogs owing to strain in the bicyclic system. For example, 1-(3-bromo-5-methoxyphenyl)ethanone (CAS 1073642-71-3) shows higher thermal stability due to the electron-donating methoxy group .

Q & A

Basic: What are the recommended methods for synthesizing 1-(3-bromo-1-azulenyl)-ethanone, and how can its purity be verified?

Answer:
Synthesis involves bromination of the azulene core followed by acetylation. For bromination, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C is effective. Friedel-Crafts acylation with acetyl chloride and a Lewis catalyst (e.g., AlCl₃) introduces the ethanone group.
Purity Verification:

  • HPLC : Use a C18 column with methanol/water (70:30) mobile phase; retention time comparison against standards.
  • NMR Spectroscopy : Analyze ¹H/¹³C spectra for characteristic azulene (δ 6.5–8.5 ppm) and acetyl (δ 2.5–3.0 ppm) signals.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., EI-MS for M⁺ at m/z 276) .

Basic: What safety protocols are critical when handling brominated ethanone derivatives?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for volatile steps.
  • Storage : Store in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent decomposition.
  • Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste.
  • Toxicity Mitigation : Monitor acute toxicity (oral LD₅₀ ~1705 mg/kg in analogs) and avoid inhalation .

Advanced: How can molecular docking studies be designed to evaluate 1-(3-bromo-1-azulenyl)-ethanone’s interaction with therapeutic targets?

Answer:

  • Target Selection : Prioritize proteins with bromine-compatible binding pockets (e.g., kinases or GPCRs).
  • Software : Use PyRx for docking and Discovery Studio for visualization.
  • Parameters :
    • Ligand preparation: Optimize 3D structure with Open Babel (MMFF94 force field).
    • Protein preparation: Remove water, add charges (Gasteiger method).
    • Grid box: Center on active site (20 ų).
  • Validation : Compare binding energies (ΔG ≤ -7 kcal/mol) and poses with co-crystallized ligands .

Advanced: How should researchers evaluate ADMET properties for azulenyl ethanone derivatives?

Answer:

  • Lipinski’s Rule : Assess violations via SWISS ADME (e.g., molecular weight <500, logP ≤5).
  • Toxicity Prediction : Use ProTox-II for hepatotoxicity and mutagenicity alerts.
  • Metabolic Stability : Test in vitro liver microsomes (e.g., rat CYP3A4 inhibition assays).
  • Permeability : Caco-2 cell monolayers for P-gp efflux ratio (<2 indicates good absorption) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR shifts) for azulenyl ethanone derivatives?

Answer:

  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl₃ to standardize shifts.
  • 2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to assess spatial proximity.
  • Impurity Analysis : Conduct HPLC-MS to identify by-products (e.g., debrominated analogs).
  • Reference Cross-Check : Compare with NIST Chemistry WebBook data for similar structures .

Basic: What methodologies are used to assess the biological activity of azulenyl ethanone derivatives?

Answer:

  • Antimicrobial Assays : Broth microdilution (MIC ≤50 µg/mL) against S. aureus and E. coli.
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., IC₅₀ via 72-hour exposure).
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM).
  • In Vivo Models : Zebrafish toxicity studies for preliminary safety .

Advanced: What stability considerations are critical for 1-(3-bromo-1-azulenyl)-ethanone under varying conditions?

Answer:

  • Thermal Stability : TGA analysis (decomposition onset ~200°C).
  • Photostability : UV-light exposure (λ 254 nm) for 48 hours; monitor via HPLC.
  • Hydrolytic Stability : Incubate in pH 7.4 buffer (37°C, 7 days); assess degradation by NMR.
  • Reactivity : Avoid strong oxidizers; bromine may undergo nucleophilic substitution in polar solvents .

Advanced: How to design comparative studies with structural analogs (e.g., 3-chloro or phenyl-substituted ethanones)?

Answer:

  • Analog Synthesis : Replace bromine with chloro or phenyl groups via Suzuki coupling.
  • Property Comparison :
    • LogP : Measure via shake-flask method.
    • Bioactivity : Parallel testing in enzyme inhibition assays.
  • QSAR Modeling : Use MOE to correlate substituent effects (e.g., Hammett σ values) with activity .

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